molecular formula C14H19NO4S B1416186 {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1082293-46-6

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid

Cat. No.: B1416186
CAS No.: 1082293-46-6
M. Wt: 297.37 g/mol
InChI Key: YAYAFLZEHPABCA-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1082293-46-6) is a piperidine-derived organic intermediate featuring a sulfonyl group attached to a 4-methylphenyl substituent and an acetic acid moiety at the 4-position of the piperidine ring. It is a white crystalline powder with 99% purity, primarily used in the synthesis of therapeutic agents, particularly in healing drugs . Its structural framework makes it a versatile building block for designing bioactive molecules, especially in medicinal chemistry.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-2-4-13(5-3-11)20(18,19)15-8-6-12(7-9-15)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYAFLZEHPABCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Piperidine-4-carboxylic Acid

Step 2: Introduction of Sulfonyl Group

  • Reagent : 4-Methylbenzenesulfonyl chloride
  • Reaction Conditions : Reaction in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to protect the piperidine nitrogen.

Step 3: Incorporation of Acetic Acid Moiety

  • Reagent : Chloroacetic acid or its derivatives
  • Reaction Conditions : Coupling reaction in a solvent like DMF with a coupling agent (e.g., HBTU).

Analytical Techniques

The synthesized compound would be characterized using various analytical techniques:

Technique Purpose
IR Spectroscopy Identify functional groups (e.g., C=O, S=O)
1H-NMR Spectroscopy Determine the structure and confirm the presence of specific protons
Mass Spectrometry (MS) Confirm the molecular weight and structure

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by data tables and insights from diverse sources.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its sulfonamide group enhances its interaction with biological targets, potentially leading to the development of new medications.

Case Studies

  • A study explored the compound's efficacy in modulating neurotransmitter systems, suggesting potential use in treating neurological disorders such as depression and anxiety.
  • Another investigation highlighted its anti-inflammatory properties, indicating a role in managing conditions like arthritis.

Drug Development

The compound serves as a lead structure for designing new drugs. Its unique chemical features allow for modifications that can enhance potency and selectivity against specific biological targets.

Data Table: Drug Development Potential

ModificationEffect on ActivityReference
MethylationIncreased lipophilicity
HydroxylationEnhanced solubility
HalogenationImproved receptor binding

Biochemical Studies

Research has focused on understanding the mechanism of action of this compound at the molecular level. It has been shown to interact with various enzymes and receptors, providing insights into its biochemical pathways.

Key Findings

  • The compound inhibits certain enzymes involved in metabolic pathways, which could be leveraged for metabolic disorders.
  • Studies have demonstrated its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.

Toxicology and Safety Assessment

Toxicological evaluations are crucial for any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low toxicity levels, making it a safer alternative compared to other sulfonamide derivatives.

Safety Data Table

EndpointResultReference
Acute ToxicityLow
Chronic ToxicityMinimal effects
MutagenicityNegative

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 2-(piperidin-4-yl)acetic acid derivatives. Key analogs and their structural differences include:

Compound Substituent CAS Number Key Features
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid 4-Methylphenyl sulfonyl 1082293-46-6 High purity (99%), used in healing drugs
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b ) 4-Cyanophenyl - Higher synthesis yield (65%); cyano group enhances polarity
2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid 3,5-Dimethylisoxazol-4-yl sulfonyl 1082501-00-5 Bulky heterocyclic substituent; potential for improved target selectivity
(1-([4-(Acetylamino)phenyl]sulfonyl)piperidin-4-yl)acetic acid 4-Acetylamino phenyl sulfonyl 1142210-40-9 Acetylamino group may enhance hydrogen bonding in biological systems
2-{1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid 1,3-Dimethylpyrazol-4-yl sulfonyl 1018165-34-8 Pyrazole ring introduces steric and electronic effects
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid tert-Butoxycarbonyl and trifluoromethylphenyl 1439897-86-5 Electron-withdrawing CF₃ group improves metabolic stability

Physicochemical Properties

  • Purity : The target compound is produced at 99% purity , while analogs like 2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid are listed at 95% purity .
  • Stability : The trifluoromethyl group in 1439897-86-5 enhances resistance to oxidative degradation .

Biological Activity

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid, with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of piperidine derivatives with sulfonyl chlorides, leading to a variety of applications in medicinal chemistry and pharmacology.

Target and Mode of Action

The specific biological targets of this compound remain largely unidentified. However, as a piperidine derivative, it is hypothesized to interact with various biomolecular targets, potentially influencing multiple biochemical pathways. Piperidine derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Research indicates that piperidine compounds can modulate neurotransmitter systems and exhibit enzyme inhibition capabilities. For instance, studies have shown that related compounds can act as acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases . The sulfonyl group in this compound may enhance its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound possess significant antimicrobial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.

Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10Escherichia coli0.25Bactericidal
13Bacillus subtilis0.30Bactericidal

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory activity against urease and acetylcholinesterase, which are crucial in various physiological processes and disease states .

Summary of Enzyme Inhibition

EnzymeIC50 (μM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

Anti-inflammatory Activity

Research has indicated that this compound may also exert anti-inflammatory effects. In studies involving RAW264.7 macrophages, the compound inhibited LPS-induced nitric oxide secretion, suggesting its potential utility in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with piperidine derivatives:

  • Antibacterial Screening : A series of synthesized piperidine compounds demonstrated varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, with some exhibiting moderate to strong effects .
  • Docking Studies : Molecular docking simulations have provided insights into the interaction mechanisms between these compounds and target proteins, indicating potential therapeutic applications in drug design .
  • Therapeutic Potential : The pharmacological behavior of the sulfonamide moiety in related compounds has been linked to multiple therapeutic applications, including anticancer and hypoglycemic effects .

Q & A

What are the common synthetic routes for preparing {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid, and how are intermediates characterized?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and sulfonyl chlorides. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized by reacting piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine), followed by purification via recrystallization or chromatography . For the target compound, a similar approach may involve reacting 4-(methylphenyl)sulfonyl chloride with a piperidine-4-yl acetic acid precursor. Intermediates are characterized using 1^1H-NMR, 13^13C-NMR, and mass spectrometry to confirm regiochemistry and purity, as demonstrated in the synthesis of analogous piperidine sulfonamides .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Question
1^1H-NMR is critical for confirming substituent positions on the piperidine ring. For instance, in 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acid derivatives, the axial-equatorial proton splitting pattern (e.g., δ 2.5–3.5 ppm for piperidine CH2_2 groups) and deshielding of protons near the sulfonyl group help assign stereochemistry . 13^13C-NMR identifies carbonyl (170–175 ppm) and sulfonyl (110–120 ppm) carbons. Discrepancies in chemical shifts between predicted and observed values may indicate steric or electronic effects from the 4-methylphenyl group .

What reaction conditions optimize the yield of this compound in nucleophilic substitution reactions?

Advanced Research Question
Yield optimization depends on solvent polarity, temperature, and base selection. In sulfonylation reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 100–130°C enhances nucleophilicity of the piperidine nitrogen, as seen in analogous syntheses . Alkaline conditions (e.g., K2_2CO3_3) neutralize HCl byproducts, improving reaction efficiency. For example, 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid achieved 65% yield using DMSO and K2_2CO3_3 at 100°C . Lower yields (e.g., 39% for tert-butyl ester derivatives) may result from steric hindrance, necessitating extended reaction times or higher temperatures .

How do electronic effects of substituents influence the reactivity of piperidine-sulfonamide intermediates?

Advanced Research Question
Electron-withdrawing groups (e.g., -CN, -CO2_2tBu) on the aryl ring reduce nucleophilicity of the sulfonyl chloride, slowing piperidine substitution. Conversely, electron-donating groups (e.g., -OCH3_3) enhance reactivity. For example, 4-fluorophenyl derivatives achieved higher yields (65%) compared to tert-butyl esters (39%) due to reduced steric and electronic hindrance . Computational modeling (e.g., DFT) can predict substituent effects on transition states, aiding in rational design .

What purification strategies are effective for isolating this compound from byproducts?

Basic Research Question
Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard for removing unreacted sulfonyl chlorides or piperidine precursors . Acid-base extraction (e.g., adjusting pH to 4–5 with HCl) isolates the acetic acid moiety from neutral impurities. Recrystallization in ethanol/water mixtures improves purity, as demonstrated for related sulfonamides .

How can contradictory solubility data for piperidine sulfonamides be resolved in experimental design?

Advanced Research Question
Contradictory solubility reports may arise from polymorphic forms or pH-dependent ionization. For this compound (pKa ~3–4 for the carboxylic acid), solubility in aqueous buffers peaks near pH 5–6. Techniques like dynamic light scattering (DLS) or X-ray crystallography can identify polymorphs, while HPLC with charged aerosol detection quantifies solubility across pH gradients . For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride showed pH-dependent solubility shifts in acetate buffer (pH 4.6) .

What analytical methods validate the stability of this compound under storage conditions?

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV/MS monitor degradation products like hydrolyzed sulfonamides or decarboxylated derivatives . Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions identifies vulnerable functional groups. NMR and IR track structural changes, such as sulfonyl group hydrolysis or piperidine ring oxidation .

How does the sulfonyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., soluble epoxide hydrolase inhibitors) and improves metabolic stability by reducing cytochrome P450-mediated oxidation . In analogues like 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acids, bulkier sulfonyl groups (e.g., 4-methylphenyl) increased inhibitory potency by 30% compared to smaller substituents, as shown in enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid
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{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid

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